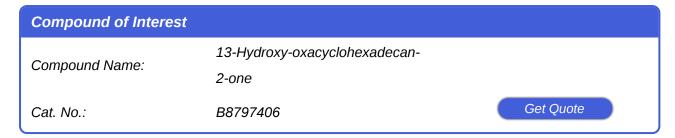


# Application Notes and Protocols: 13-Hydroxy-oxacyclohexadecan-2-one in Polymer Chemistry

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**13-Hydroxy-oxacyclohexadecan-2-one**, also known as  $\omega$ -pentadecalactone (PDL), is a macrocyclic lactone that serves as a valuable monomer in polymer chemistry. Its ability to undergo ring-opening polymerization (ROP) yields high molecular weight aliphatic polyesters, namely poly( $\omega$ -pentadecalactone) (PPDL). PPDL is gaining significant attention due to its favorable properties, including biocompatibility, biodegradability, and thermoplastic characteristics resembling those of polyethylene.[1][2][3] These attributes make it a promising candidate for various applications, particularly in the biomedical field for drug delivery, tissue engineering, and the development of biodegradable devices.[4][5][6][7][8]

These application notes provide a comprehensive overview of the application of **13-Hydroxy-oxacyclohexadecan-2-one** in polymer chemistry, with a focus on its polymerization, the properties of the resulting polymers, and its use in creating advanced materials for biomedical applications.

### **Data Presentation**

Thermal and Mechanical Properties of Poly( $\omega$ -pentadecalactone) (PPDL)



The thermal and mechanical properties of PPDL are highly dependent on its molecular weight. Generally, PPDL is a semi-crystalline polymer with a melting temperature (Tm) around 90-100°C and a glass transition temperature (Tg) below room temperature, typically around -27°C to -43°C.[1][9] This combination of properties results in a flexible and tough material at physiological temperatures.

Molecular Weight (Mw, g/mol)	Melting Temperat ure (Tm, °C)	Glass Transitio n Temperat ure (Tg, °C)	Tensile Strength (MPa)	Elongatio n at Break (%)	Young's Modulus (MPa)	Referenc e
2.5 x 10 <sup>4</sup>	-	-	-	-	-	[2]
4.5 x 10 <sup>4</sup>	-	-	Brittle	-	-	[2]
8.1 x 10 <sup>4</sup>	-	-	Ductile	-	-	[2]
9.2 x 10 <sup>4</sup>	96	-	20	300	-	[10]
18.9 x 10 <sup>4</sup>	-	-	Strain- hardening	-	-	[2]
48.1 x 10 <sup>4</sup>	-	-	60.8	650	-	[2][11]

### **Properties of PPDL Copolymers**

Copolymerization of  $\omega$ -pentadecalactone with other cyclic monomers allows for the tuning of material properties to suit specific applications. For instance, copolymerization with p-dioxanone (DO) can modulate the degradation rate and thermal properties.[4][12]



Copolymer Composition (molar ratio)	Melting Temperature (Tm, °C)	Crystallinity	Degradation Behavior	Reference
PPDL-co-PDO (varying compositions)	Varies with composition	Semicrystalline across all compositions	Controlled hydrolytic degradation over months	[4][5]
PPDL-co-δ- hexalactone (18- 61% δ-HEX)	55 - 90	Varies with composition	-	[9]
PPDL-co- butylene-co- succinate	Varies with composition, minimum at 35 mol% PDL	Highly crystalline, isodimorphic	-	[13]

## **Experimental Protocols**

## Protocol 1: Ring-Opening Polymerization of $\omega$ -Pentadecalactone using a Metal Catalyst

This protocol describes a typical procedure for the bulk polymerization of  $\omega$ -pentadecalactone using a metal-based catalyst, such as dibutyltin dilaurate or yttrium isopropoxide.[1][10]

#### Materials:

- ω-Pentadecalactone (PDL) monomer
- Dibutyltin dilaurate or Yttrium isopropoxide (catalyst)
- 1,4-butanediol (initiator)
- Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)
- Vacuum line
- Methanol or ethanol (for quenching and precipitation)



Chloroform or other suitable solvent for polymer dissolution

#### Procedure:

- Monomer and Initiator Preparation: In a dried reaction vessel, add the desired amount of  $\omega$ -pentadecalactone monomer and 1,4-butanediol initiator. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
- Catalyst Addition: Under a nitrogen atmosphere, add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 0.1 to 3 mol% relative to the monomer.[1]
- Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-110°C) under a nitrogen atmosphere with stirring.[1][7] The polymerization time can range from 30 minutes to several days, depending on the catalyst, temperature, and desired conversion.[1][10]
- Quenching and Precipitation: After the desired time, cool the reaction mixture to room temperature. Quench the reaction by adding an excess of methanol or ethanol. The polymer will precipitate out of the solution.
- Purification: Dissolve the precipitated polymer in a suitable solvent like chloroform and reprecipitate it in an excess of cold methanol or ethanol. This step helps to remove unreacted monomer and catalyst residues.
- Drying: Collect the purified polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
- Characterization: Characterize the resulting poly(ω-pentadecalactone) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.[1]

## Protocol 2: Enzymatic Ring-Opening Polymerization of ω-Pentadecalactone

This protocol outlines the use of an immobilized lipase, such as Novozym-435 (Candida antarctica lipase B), for the environmentally friendly synthesis of PPDL.[8][14]



#### Materials:

- ω-Pentadecalactone (PDL) monomer
- Immobilized Lipase (e.g., Novozym-435)
- Anhydrous toluene or other suitable solvent (optional, for solution polymerization)
- Supercritical carbon dioxide (optional, as a green solvent)[8]
- Reaction vessel
- · Methanol or ethanol for washing

#### Procedure:

- Enzyme Preparation: Dry the immobilized lipase under vacuum prior to use to remove any residual water, which can affect the polymerization.
- Reaction Setup: In a reaction vessel, add the ω-pentadecalactone monomer and the dried immobilized lipase (typically 5-10 wt% of the monomer).[15] If performing a solution polymerization, add the anhydrous solvent.
- Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) with stirring. Enzymatic polymerizations are typically slower than metal-catalyzed ones and may require longer reaction times (e.g., 24-48 hours).
- Enzyme Removal: After polymerization, separate the immobilized enzyme from the polymer solution or molten polymer by filtration. The enzyme can often be reused.
- Purification: Precipitate the polymer by adding the solution to an excess of cold methanol or ethanol. Wash the polymer repeatedly with methanol to remove any unreacted monomer.
- Drying: Dry the purified polymer under vacuum until a constant weight is obtained.
- Characterization: Analyze the polymer using GPC, NMR, and DSC as described in Protocol
   1.



## Visualization of Workflows Ring-Opening Polymerization (ROP) Workflow

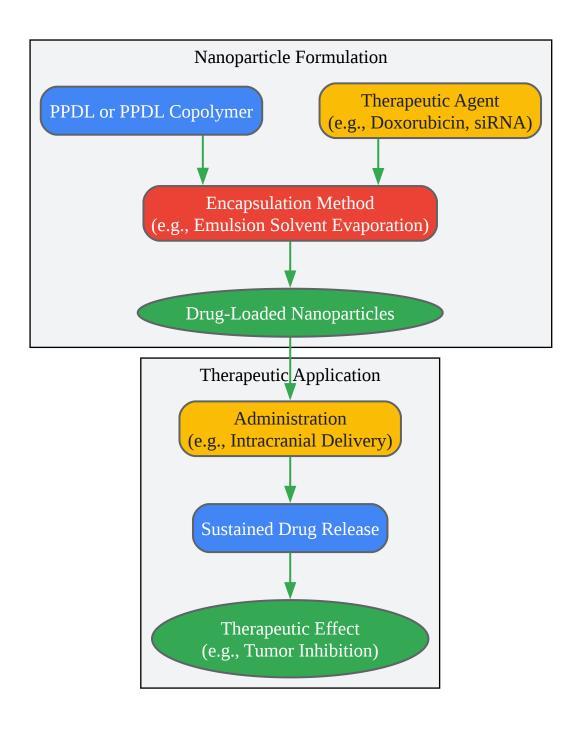


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Caption: General workflow for the synthesis of poly( $\omega$ -pentadecalactone).

## **Application in Drug Delivery Workflow**





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Caption: Workflow for PPDL-based nanoparticle drug delivery systems.[4][16]

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